molecular formula C14H14N4O2S B1393197 3-methyl-N-(3-methylphenyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide CAS No. 1291487-11-0

3-methyl-N-(3-methylphenyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide

Cat. No. B1393197
M. Wt: 302.35 g/mol
InChI Key: XWHJQBBVGTVLDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-methyl-N-(3-methylphenyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide” is a compound with the molecular formula C14H14N4O2S . It is a novel chemotype based on a [1,2,4]triazolo[4,3-a]pyridine scaffold . This compound is stored at a temperature of 28°C .

Scientific Research Applications

  • Herbicidal Activity :

    • Substituted N-aryl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide compounds, closely related to 3-methyl-N-(3-methylphenyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide, have been synthesized and shown to possess excellent herbicidal activity on a broad spectrum of vegetation at low application rates (Moran, 2003).
  • Antifungal and Insecticidal Activity :

    • Novel sulfone derivatives containing a [1,2,4]triazolo[4,3-a]pyridine moiety have demonstrated good antifungal activities and insecticidal activity, indicating the potential use of related compounds in pest control (Xu et al., 2017).
  • Insecticidal Agents Against Cotton Leafworm :

    • Sulfonamide-bearing thiazole derivatives, which include compounds similar to the mentioned triazolopyridine, have shown potent toxic effects against the cotton leafworm, Spodoptera littoralis (Soliman et al., 2020).
  • Antimalarial Agents :

    • A series of [1,2,4]triazolo[4,3-a]pyridine sulfonamides, related to the compound , have been evaluated for their antimalarial activity. Certain derivatives showed good in vitro antimalarial activity, suggesting potential as antimalarial drugs (Karpina et al., 2020).
  • Antimicrobial Activity :

    • Some 1,2,4-triazolo[1,5-a]pyridine, pyrimidine sulfonamides, and sulfinyl derivatives have been screened for antimicrobial activity, indicating the utility of similar compounds in antimicrobial applications (Abdel-Motaal & Raslan, 2014).
  • Potential Amplifiers of Phleomycin :

    • Derivatives of s-Triazolo[4,3-a]pyridines have been studied as amplifiers of phleomycin, a chemotherapeutic agent, showing significant activity and potential in pharmaceutical research (Brown et al., 1978).
  • Inhibitors of Human Carbonic Anhydrase Isozymes :

    • A series of benzenesulfonamides incorporating [1,2,4]triazolo[3,4-b][1,3,4]thiadiazinyl moieties, related to the given compound, showed inhibition of human carbonic anhydrase isozymes, important for developing new therapeutic agents (Alafeefy et al., 2015).

Safety And Hazards

The safety information for this compound indicates that it has the GHS07 pictogram and the signal word “Warning”. The hazard statements include H302, H312, and H332. The precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 .

properties

IUPAC Name

3-methyl-N-(3-methylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O2S/c1-10-5-3-6-12(9-10)17-21(19,20)13-7-4-8-18-11(2)15-16-14(13)18/h3-9,17H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWHJQBBVGTVLDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NS(=O)(=O)C2=CC=CN3C2=NN=C3C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-methyl-N-(3-methylphenyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-methyl-N-(3-methylphenyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide
Reactant of Route 2
Reactant of Route 2
3-methyl-N-(3-methylphenyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide
Reactant of Route 3
3-methyl-N-(3-methylphenyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide
Reactant of Route 4
3-methyl-N-(3-methylphenyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide
Reactant of Route 5
Reactant of Route 5
3-methyl-N-(3-methylphenyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide
Reactant of Route 6
3-methyl-N-(3-methylphenyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.